Silver fluoride

Übersicht

Beschreibung

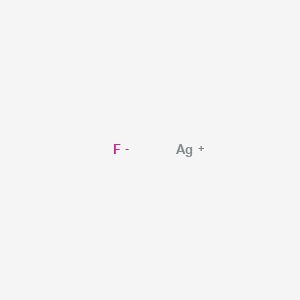

Silver fluoride, commonly designated by its chemical formula AgF, is an inorganic compound consisting of silver (Ag) and fluorine (F) ions . It has been employed as a fluorination and desilylation reagent in organic synthesis and in aqueous solution as a topical caries treatment in dentistry .

Synthesis Analysis

Silver fluoride is usually synthesized through the reaction between silver nitrate (AgNO3) and hydrofluoric acid (HF), which yields AgF and nitric acid (HNO3) .Molecular Structure Analysis

Silver (I) fluoride exists as the polymorph AgF-I, which adopts a cubic crystal system with space group Fm3m in the Hermann–Mauguin notation . The lattice parameter is 4.936 (1) Å, significantly lower than those of AgCl and AgBr .Chemical Reactions Analysis

Silver fluoride has been used as a fluorinating agent in organic synthesis . It reacts with hydroxyapatite (HA) crystals to form silver phosphate (Ag3PO4) and calcium fluoride (CaF2) as its major byproducts .Physical And Chemical Properties Analysis

When visually examined, silver fluoride appears as a white crystalline solid that is easily soluble in water . It exhibits hygroscopic traits, meaning it can absorb and retain moisture from its surrounding environment . Its molecular weight is approximately 126.87 g/mol . Its density is measured at about 5.852 g/cm3 . The melting point of silver fluoride is approximately 435°C (815°F) .Wissenschaftliche Forschungsanwendungen

Pediatric Dentistry: Prevention and Arresting of Dental Caries

Silver fluoride, particularly in the form of Silver Diamine Fluoride (SDF), is widely used in pediatric dentistry. Its application has been proven to be an effective non-invasive method to prevent the development of carious lesions or arrest their progression in both temporary and permanent teeth . The treatment is practical, accessible, and requires regular monitoring to ensure effectiveness.

Nano Silver Fluoride: A Novel Anticariogenic Agent

The development of Nano Silver Fluoride (NSF) represents a significant advancement in dental materials. NSF is preferred over traditional SDF due to its similar preventive and antibacterial activities without causing tooth staining . It’s ergonomic, economic, and has been found effective in enamel and dentin remineralization, making it a superior choice for anticariogenic treatments .

Organic Chemistry: Fluorinating Agent

In the realm of chemistry, silver fluoride’s unique reactivity makes it a valuable fluorinating agent in organic synthesis. It enables the introduction of fluorine atoms into organic compounds, thereby enriching their chemical diversity and potential for various applications .

Bactericidal Properties for Oral Health

Silver fluoride’s bactericidal properties are not only limited to caries prevention but also contribute to the overall promotion of oral health. By halting the progression of active caries, it plays a crucial role in maintaining a healthy oral environment .

Remineralization of Tooth Enamel

Research suggests that silver fluoride, especially in nano form, can be effective in the remineralization of tooth enamel. This application is particularly important for the restoration of mineral loss due to caries or other forms of enamel degradation .

Wirkmechanismus

Target of Action

Silver fluoride primarily targets dental caries, which are a result of the bacterial-driven, chronic, site-specific, multifactorial, dynamic disease process . The fluoride ions in silver fluoride interact synergistically with silver to react with hydroxyapatite, a major component of tooth enamel .

Mode of Action

Silver fluoride’s mode of action is dual. The fluoride ions interact synergistically with silver to react with hydroxyapatite to form fluorapatite . Silver, on the other hand, is bactericidal, reacting with the thiol groups of the amino and nucleic acids that halt the metabolic and reproductive functions of the cariogenic bacteria . This dual action helps in arresting dental caries and preventing its progression .

Biochemical Pathways

Silver fluoride affects the biochemical pathways related to bacterial metabolism and tooth remineralization. Silver ions denature enzymes of bacterial organisms by binding to reactive groups, resulting in their precipitation and inactivation . The fluoride ions promote the remineralization of enamel and dentin on teeth, thereby preventing and arresting dental caries .

Pharmacokinetics

The pharmacokinetics of silver fluoride in humans has been studied, with urine samples collected at baseline, first 24 h (F1) and second 24 h (F2) after SDF treatment for analysis of silver and fluoride content Urinary and hair silver levels were negligible . Therefore, SDF appears safe to be used among children .

Result of Action

The application of silver fluoride results in the arrestment of dental caries and the reduction of hypersensitivity in primary and permanent teeth . It promotes the production of tertiary dentin and halts pulp necrosis and inflammation . It has drawbacks like black discoloration of the carious teeth and an unpleasant metallic taste .

Action Environment

Silver fluoride is stable under most environmental conditions. It reacts with acids to form toxic hydrogen fluoride gas . This gas is corrosive and can cause severe respiratory problems upon inhalation . Therefore, the environment in which silver fluoride is used can influence its action, efficacy, and stability.

Safety and Hazards

Silver fluoride can cause severe skin burns and eye damage . It may cause respiratory irritation . Inhalation of dust causes irritation of nose and throat . Ingestion may cause vomiting, salty taste, abdominal pain, diarrhea, convulsions, collapse, thirst, disturbed color vision, and acute toxic nephritis .

Eigenschaften

IUPAC Name |

silver;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.FH/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYHXKZHIMGNSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgF | |

| Record name | silver fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver(I)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042383 | |

| Record name | Silver fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.867 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver fluoride is an odorless yellow to gray solid. Sinks and mixes with water. (USCG, 1999), Highly hygroscopic solid; Darkened by light; [Merck Index] Yellow to gray odorless solid; [CAMEO] Deep brown hygroscopic powder; [Aldrich MSDS] Soluble in water when freshly prepared; Gradually becomes insoluble in moist air; [Merck Index] | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2118 °F at 760 mmHg (USCG, 1999) | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

5.82 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

7775-41-9, 11113-87-4 | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z00ZK3E66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)

![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1219536.png)

![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)